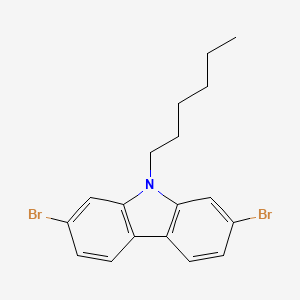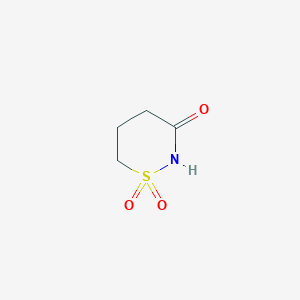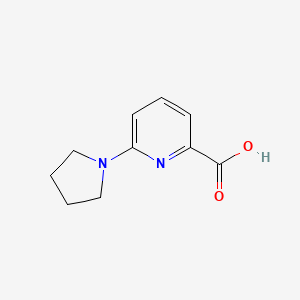
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid
Vue d'ensemble
Description
6-(1-Pyrrolidyl)pyridine-2-carboxylic acid (6-PPCA) is an organic compound belonging to the pyrrolidine family of compounds. It is a versatile molecule with a wide range of applications in research and laboratory settings. 6-PPCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in drug development. In
Applications De Recherche Scientifique
Organic Synthesis
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid serves as a versatile intermediate in organic synthesis. Its pyridine ring, fused with a pyrrolidine moiety, offers a unique scaffold for constructing complex organic molecules. This compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .
Catalysis
The nitrogen-containing rings of this compound make it a potential candidate for use as a ligand in catalysis. It can coordinate with metals to form catalysts that facilitate a variety of chemical reactions, including but not limited to, cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry .
Drug Discovery
Due to its structural uniqueness, 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid can be employed in drug discovery as a building block for medicinal chemistry. It can be used to design and synthesize novel compounds with potential therapeutic effects against various diseases .
Fluorescent Bioimaging
This compound has been explored for its potential in fluorescent bioimaging. By modifying its structure, researchers can develop fluorescent probes that help in visualizing biological processes, such as pH fluctuations in living cells, which is essential for understanding diseases and developing treatments .
Agricultural Chemistry
In the field of agricultural chemistry, 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid can be used to create new compounds that serve as growth promoters or pesticides. Its ability to be a part of complex molecules makes it valuable for developing substances that can protect crops and improve yields .
Material Science
The compound’s molecular structure allows for its incorporation into advanced materials. It can be used in the design of organic semiconductors, which are integral to the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Biological Studies
Researchers can use 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid in biological studies to probe the function of enzymes and receptors. Its structural features enable it to mimic certain biological molecules, making it useful in understanding molecular interactions within cells .
Environmental Chemistry
This compound can also find applications in environmental chemistry, where it may be used to develop sensors for detecting pollutants or to synthesize compounds that can aid in the breakdown of hazardous substances .
Propriétés
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLYQBFPDHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634628 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450368-20-4 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
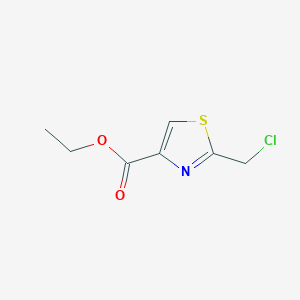
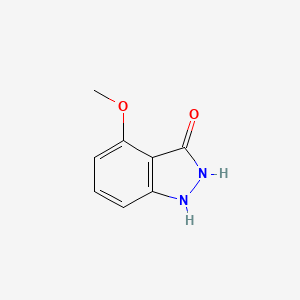
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
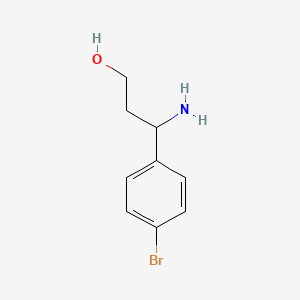
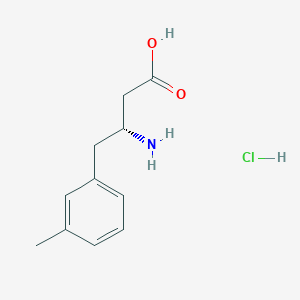
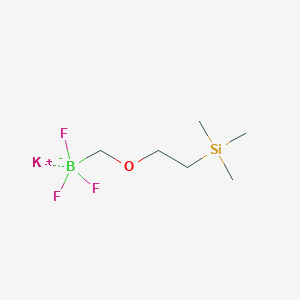
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

